Sensory Profile Differentiation: Coffee-Savory-Meatty Composite versus Sharper Alliaceous Notes of Methyl Analog
Furfuryl isopropyl sulfide exhibits a composite odor profile characterized by coffee, savory, meaty, and floral notes when evaluated at 0.10% in dipropylene glycol, whereas furfuryl methyl sulfide at identical concentration yields onion, garlic, sulfury, pungent vegetable, and horseradish notes . The Obata et al. (1965) study of 16 furfuryl sulfides established that alkyl substitution pattern governs odor character, with the isopropyl analog falling within the grassy/spicy odor class that is distinguishable from furfuryl mercaptan's roasted-coffee aroma [1].
| Evidence Dimension | Odor character at 0.10% in dipropylene glycol |
|---|---|
| Target Compound Data | Coffee, savory, meaty, floral |
| Comparator Or Baseline | Furfuryl methyl sulfide: onion, garlic, sulfury, pungent vegetable, horseradish notes |
| Quantified Difference | Qualitative sensory shift from alliaceous/pungent to savory/coffee/meaty composite; both evaluated at 0.10% in dipropylene glycol |
| Conditions | Sensory evaluation at 0.10% w/w in dipropylene glycol diluent |
Why This Matters
Procurement of FIPS over the methyl analog is essential for applications requiring savory-meaty-coffee depth rather than sharp alliaceous pungency.
- [1] Obata Y, Ishikawa Y, Fujimoto T. The Odor and the Infrared Spectra of Furfuryl Sulfides. Agricultural and Biological Chemistry. 1965;29(4):345-350. View Source
